molecular formula C19H25N5 B7032289 N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine

N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine

Cat. No.: B7032289
M. Wt: 323.4 g/mol
InChI Key: YRDHKKWEURXHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-14-18(12-21-15(2)19-20-10-11-23(19)4)16(3)24(22-14)13-17-8-6-5-7-9-17/h5-11,15,21H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDHKKWEURXHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CNC(C)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 1,3-diketones with hydrazines under acidic or basic conditions.

    Benzylation: The pyrazole derivative is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Imidazole Formation: The imidazole ring is formed by the cyclization of α-amino ketones with aldehydes or ketones in the presence of an acid catalyst.

    Coupling Reaction: Finally, the two heterocyclic rings are coupled through a nucleophilic substitution reaction, often using a suitable linker and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Potassium carbonate, sodium hydride.

    Solvents: Methanol, dichloromethane, tetrahydrofuran.

Major Products

    Oxidation Products: Carboxylic acids or ketones derived from the oxidation of methyl groups.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes can be studied for their catalytic properties in organic reactions.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It can also serve as a starting point for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine
  • N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)propanamine
  • N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)butanamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.